molecular formula C7H13NO2 B8184413 (S)-3-Methylpiperidine-3-carboxylic acid

(S)-3-Methylpiperidine-3-carboxylic acid

Cat. No. B8184413
M. Wt: 143.18 g/mol
InChI Key: DEMOKNSWMVAJPZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Methylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Methylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • The carbamate of 2-methylpiperidine is a stable species in aqueous solutions, indicating a potential for specific solution-based applications (Mcgregor et al., 2018).

  • Substituted 1,3,4-oxadiazole derivatives of 3-pipecoline, a compound related to 3-Methylpiperidine-3-carboxylic acid, show moderate to excellent antibacterial activity and anti-enzymatic activity, suggesting its use in pharmaceuticals (Rehman et al., 2019).

  • The study of the crystal structure of N-methylpiperidine betaine with p-hydroxybenzoic acid reveals potential applications in pharmaceuticals and nutraceuticals due to specific hydrogen bonding patterns (Dega-Szafran et al., 2008).

  • Methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs, similar to 3-Methylpiperidine-3-carboxylic acid, show increased lipophilicity due to the formation of CHO bonds, affecting their synthesis and intermolecular interactions, which could be relevant for material science and drug design (Katrusiak et al., 2011).

  • The synthesis of enantiomerically pure trans-4-amino-1-oxyl-2,2,6,6-tetramethyl piperidine-3-carboxylic acid (trans-TOAC) highlights its potential in biochemistry and material science for promoting specific structural motifs in peptides and as a probe (Wright et al., 2005).

  • Direct C(sp3)-H activation of aliphatic carboxylic acids, like 3-Methylpiperidine-3-carboxylic acid, enables various C-H-activation-based transformations, a crucial development in synthetic chemistry (Uttry & van Gemmeren, 2019).

  • The kinetics of ethyl piperidine-3-carboxylate elimination suggest its behavior in gas-phase reactions, essential for understanding its stability and reactivity in different conditions (Monsalve et al., 2006).

properties

IUPAC Name

(3S)-3-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10)3-2-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMOKNSWMVAJPZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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